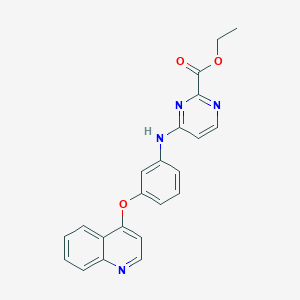![molecular formula C22H23N3O4 B7433183 Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate](/img/structure/B7433183.png)
Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate, also known as ETP-46464, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-46464 is a pyrimidine-based compound that belongs to the class of kinase inhibitors. It selectively inhibits the activity of the protein kinases, which are essential for the growth and survival of cancer cells.
Wirkmechanismus
Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate selectively inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is essential for the activation of the kinase. As a result, the activity of the kinase is inhibited, leading to the inhibition of downstream signaling pathways that are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate has been shown to have several biochemical and physiological effects, particularly in cancer cells. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate has also been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that are essential for the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate has several advantages for lab experiments, including its selectivity for protein kinases, its ability to induce apoptosis in cancer cells, and its inhibition of angiogenesis. However, Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate also has several limitations, including its complex synthesis process, its potential toxicity, and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate, including the development of more efficient synthesis methods, the identification of new protein kinases that are inhibited by Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate, and the investigation of its potential therapeutic applications in other diseases besides cancer. Additionally, the combination of Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate with other drugs and therapies may enhance its effectiveness and reduce its potential toxicity.
Synthesemethoden
The synthesis of Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate involves several steps, including the condensation of 2-ethyl-4-amino-5-formylpyrimidine with 4-(3-methoxyphenoxy)aniline, followed by the reaction with ethyl chloroformate to yield the final product. The synthesis of Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate is a complex process that requires expertise in synthetic chemistry and purification techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several protein kinases, including FLT3, JAK2, and RET, which are involved in the growth and survival of cancer cells. Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-20-23-14-19(22(26)28-5-2)21(25-20)24-15-9-11-16(12-10-15)29-18-8-6-7-17(13-18)27-3/h6-14H,4-5H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAKWNSAZQDLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC2=CC=C(C=C2)OC3=CC=CC(=C3)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4-[4-(3-methoxyphenoxy)anilino]pyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-[1-[1-(2-methoxy-5-nitroanilino)-1-oxopropan-2-yl]piperidin-4-yl]ethyl]carbamate](/img/structure/B7433101.png)
![tert-butyl N-[3-[[2-(2-chloro-5-sulfamoylanilino)-2-oxoethyl]amino]-2,2-dimethylcyclobutyl]carbamate](/img/structure/B7433106.png)
![tert-butyl N-[4-[4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]-2-hydroxy-4-oxobutyl]carbamate](/img/structure/B7433114.png)
![tert-butyl N-[3-[[4-[(5-chloro-2-hydroxyphenyl)carbamoyl]piperidine-1-carbonyl]amino]cyclobutyl]carbamate](/img/structure/B7433115.png)
![Methyl 5-[[1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carbonyl]amino]-2-chlorobenzoate](/img/structure/B7433126.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-4-[(4-methyl-3-nitrophenyl)sulfonylamino]benzamide](/img/structure/B7433134.png)
![Ethyl 2-methyl-6-[(3-phenoxyphenyl)carbamoyl]pyridine-3-carboxylate](/img/structure/B7433146.png)
![Ethyl 4-[(3-phenoxyphenyl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433152.png)
![Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate](/img/structure/B7433156.png)
![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)

![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![2-[(Pyridin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433195.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)